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molecular formula C11H19KO2 B1629886 Potassium undecylenate CAS No. 6159-41-7

Potassium undecylenate

Cat. No. B1629886
M. Wt: 222.37 g/mol
InChI Key: DEXGNWRKHMRIRB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06653429B1

Procedure details

Undecylenic acid (18.8 g, 0.102 mol) was added dropwise gradually to ½ N ethanolic solution of potassium hydroxide (200 mL) with stirring at 0° C. The volatile matter was distilled off under reduced pressure to give a crude product. The crude product was washed with acetone and heated under reduced pressure to give potassium undecylenate represented by the formula given below as a white solid (8.88 g, yield 88%). CH2═CH—(CH2)8—CO2−K+
Quantity
18.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].[OH-].[K+:15]>>[C:1]([O-:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].[K+:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
C(CCCCCCCCC=C)(=O)O
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The volatile matter was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product
WASH
Type
WASH
Details
The crude product was washed with acetone
TEMPERATURE
Type
TEMPERATURE
Details
heated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC=C)(=O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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